![molecular formula C18H15BrN2O B2684866 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 899946-74-8](/img/structure/B2684866.png)
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, also known as BPIP, is a pyridazinone derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazinone derivatives, including 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Studies such as those by Bortoluzzi et al. (2011) have focused on the crystal structure of this compound, highlighting the geometric arrangement and potential for forming hydrogen bonds, which could influence its reactivity and interaction with biological targets (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Development of Cardioactive Agents
The pyridazinone moiety, similar to that in 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, is integral to the structure of various cardio-active pyridazinone derivatives. These compounds, including imazodan and pimobendan, have been explored for their potential in treating cardiovascular diseases. The review by Imran and Abida (2016) provides an overview of the synthesis and clinical evaluation of these compounds, underscoring the importance of the pyridazinone structure in the development of cardiovascular therapeutics (Imran & Abida, 2016).
Antimicrobial Coatings and Additives
Research into antimicrobial coatings and additives has also incorporated pyridazinone derivatives. El‐Wahab et al. (2015) explored the antimicrobial efficacy of compounds structurally related to 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one when incorporated into polyurethane varnish and printing ink paste. These studies have shown that such compounds can significantly enhance the antimicrobial properties of coatings, suggesting a potential application in the development of antimicrobial surface treatments (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Herbicidal Activities
In agricultural chemistry, the herbicidal potential of pyridazinone derivatives has been investigated. Xu et al. (2008) reported on the synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing their efficacy as bleaching and herbicidal agents. This research underscores the versatility of pyridazinone structures in designing compounds with specific biological activities, including herbicidal properties (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLFQLFJVVNECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

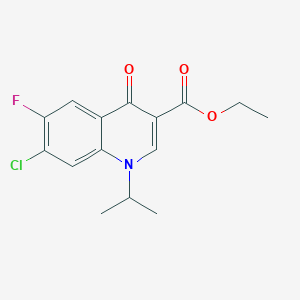
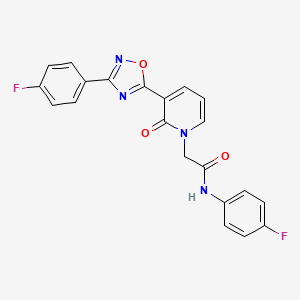
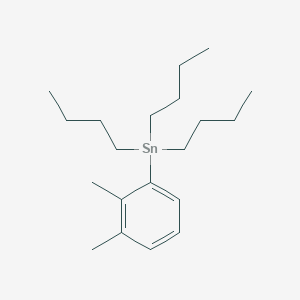
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

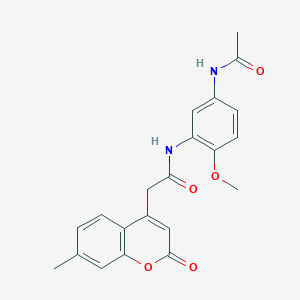
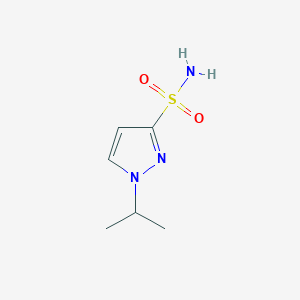
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)
![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)
![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)

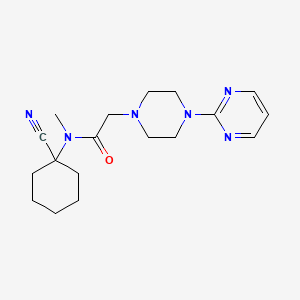
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)